2-[(Z)-2-quinolin-2-ylethenyl]phenol
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Overview
Description
Compound 1, identified by the PubMed ID 18507370, is a synthetic organic compound known for its selective inhibition of endothelin-converting enzyme 2 . This enzyme plays a crucial role in the regulation of neuropeptide levels in vivo, making Compound 1 a significant molecule in pharmacological research .
Preparation Methods
The preparation of Compound 1 involves synthetic organic chemistry techniques. The specific synthetic routes and reaction conditions are detailed in the original research article . Generally, the synthesis involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. Industrial production methods for such compounds typically involve scaling up these laboratory procedures while ensuring purity and yield.
Chemical Reactions Analysis
Compound 1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen. Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Scientific Research Applications
Compound 1 has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study enzyme inhibition and reaction mechanisms.
Biology: It helps in understanding the role of endothelin-converting enzyme 2 in neuropeptide regulation.
Medicine: It has potential therapeutic applications in conditions where endothelin-converting enzyme 2 is implicated.
Industry: It can be used in the development of new pharmaceuticals and as a tool in drug discovery
Mechanism of Action
Compound 1 exerts its effects by selectively inhibiting endothelin-converting enzyme 2. This inhibition occurs through binding to the enzyme’s active site, preventing it from processing neuropeptides. The molecular targets and pathways involved include the neuropeptide signaling pathways regulated by endothelin-converting enzyme 2 .
Comparison with Similar Compounds
Compound 1 is unique in its selective inhibition of endothelin-converting enzyme 2 compared to other similar compounds. Similar compounds include other inhibitors of endothelin-converting enzymes, but Compound 1 stands out due to its high selectivity and potency .
Properties
Molecular Formula |
C17H13NO |
---|---|
Molecular Weight |
247.29 g/mol |
IUPAC Name |
2-[(Z)-2-quinolin-2-ylethenyl]phenol |
InChI |
InChI=1S/C17H13NO/c19-17-8-4-2-6-14(17)10-12-15-11-9-13-5-1-3-7-16(13)18-15/h1-12,19H/b12-10- |
InChI Key |
NXNDEWNGCMCWMA-BENRWUELSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC(=N2)/C=C\C3=CC=CC=C3O |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C=CC3=CC=CC=C3O |
Origin of Product |
United States |
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